

Vasopressin: Core Structure and Physiology

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Compound Focus: Invopressin

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Vasopressin, or arginine vasopressin (AVP), is a **nonapeptide** (nine-amino acid peptide) hormone synthesized in the hypothalamus and released from the posterior pituitary gland [1] [2]. Its primary roles are maintaining osmotic balance, regulating blood pressure, and controlling kidney water reabsorption [2].

The table below summarizes its fundamental characteristics:

Attribute	Description
Systematic Name	Arginine Vasopressin (AVP), Antidiuretic Hormone (ADH) [1] [2]
Peptide Length	Nonapeptide (9 amino acids) [1] [2]
Molecular Formula	$C_{46}H_{65}N_{15}O_{12}S_2$ [1]
Molar Mass	$1084.24 \text{ g}\cdot\text{mol}^{-1}$ [1]
Source	Synthesized in the supraoptic and paraventricular nuclei of the hypothalamus; stored and released from the posterior pituitary [1] [2] [3]

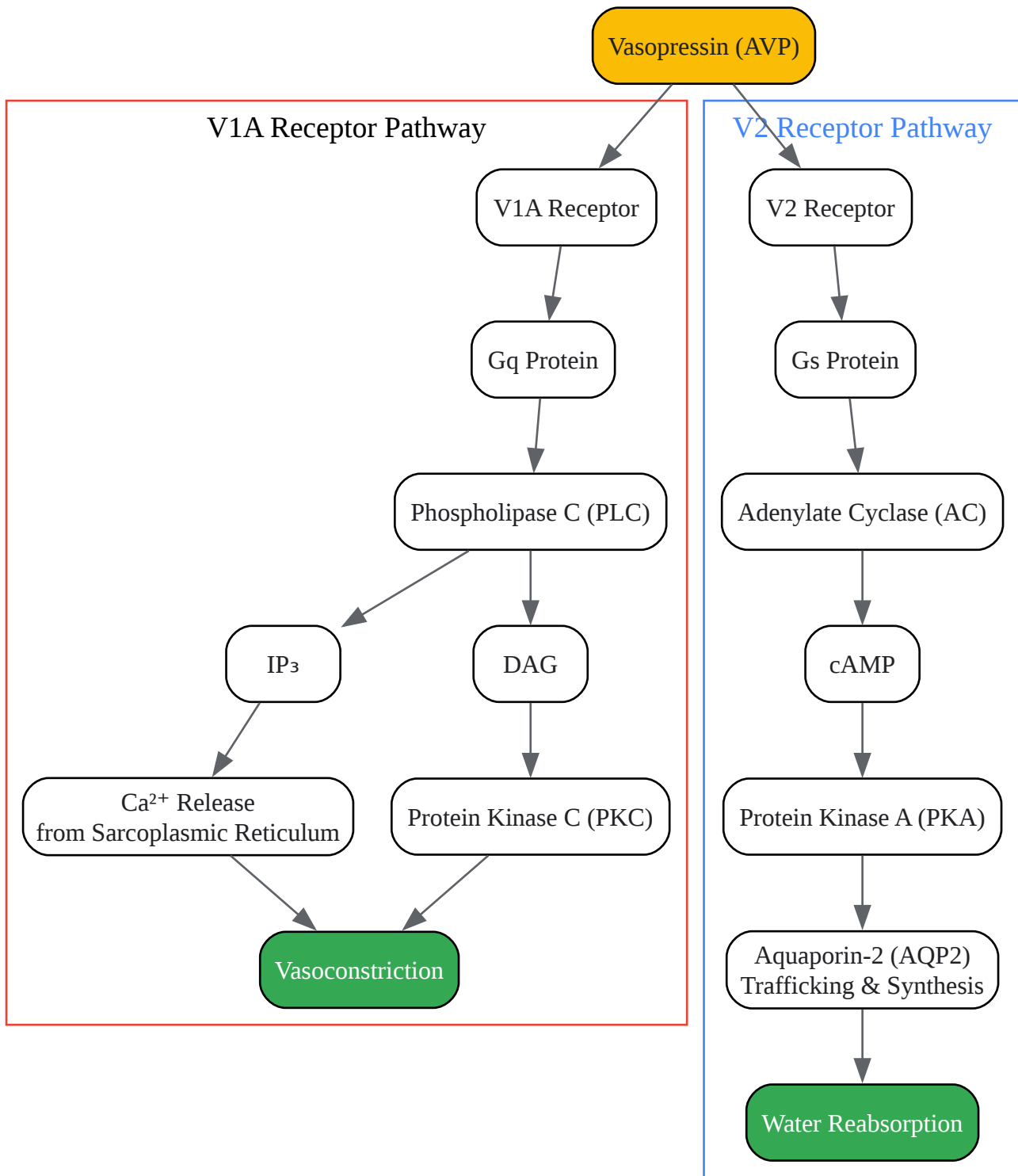
| **Primary Physiological Functions** | • **Water Retention:** Increases water reabsorption in the renal collecting ducts. • **Vasoconstriction:** Causes contraction of vascular smooth muscle. • **ACTH Release:** Stimulates adrenocorticotrophic hormone release from the pituitary [1] [2] [4]. || **Half-Life** | 10–20 minutes [1] |

Receptor Subtypes and Signaling Pathways

Vasopressin exerts its diverse effects by binding to three tissue-specific G protein-coupled receptors (GPCRs): V1A, V2, and V1B (also known as V3) [4]. The table below details the location, signaling, and function of each receptor.

Receptor Subtype	G-Protein / Signaling Pathway	Primary Tissue Locations	Key Physiological & Clinical Effects
V1A (V1) [4]	G _q / Phospholipase C (PLC) → IP ₃ → Increased intracellular Ca ²⁺ [4] [3] [5]	Vascular smooth muscle, platelets, hepatocytes [4]	Vasoconstriction, platelet aggregation, glycogenolysis [4] [3]
V1B (V3) [4]	G _q / Phospholipase C (PLC) → IP ₃ → Increased intracellular Ca ²⁺ [4] [3]	Anterior pituitary, pancreas, brain [4]	Release of ACTH (and endorphins, prolactin); insulin secretion [4] [3]
V2 [4]	G _s / Adenylate Cyclase (AC) → Increased cyclic AMP (cAMP) [4]	Basolateral membrane of renal collecting duct cells [4]	Antidiuresis: Insertion of aquaporin-2 (AQP2) water channels into the apical membrane, leading to water reabsorption [1] [2] [4]

The following diagram illustrates the major signaling pathways for the V1A and V2 receptors, which are central to vasopressin's vascular and renal effects.



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Vasopressin signaling through V1A and V2 receptors. V1A activation increases vascular tone; V2 activation mediates renal water conservation.

Clinical Application in Septic Shock

A significant area of modern vasopressin research involves its use as a second-line vasopressor in septic shock. Current guidelines suggest adding it to norepinephrine in refractory cases [3]. Recent evidence points toward benefits with earlier initiation.

A 2025 meta-analysis of 3,993 patients found that initiating vasopressin **within 6 hours** of septic shock onset was associated with improved outcomes compared to later initiation [6]. The data are summarized below:

Outcome Measure	Effect of Early Vasopressin Initiation (<6 hours)	Relative Risk (RR) or Mean Difference (MD) [95% CI]	P-value
Short-term Mortality (Primary Outcome)	Lower	RR 0.84 [0.71–0.99]	p = 0.033 [6]
Hospital Mortality	Lower	RR 0.83 [0.76–0.92]	p = 0.0003 [6]
ICU Mortality	Lower	RR 0.86 [0.78–0.95]	p = 0.003 [6]
Requirement for RRT	Reduced	RR 0.78 [0.61–0.99]	p = 0.043 [6]
Hospital Length of Stay	Reduced	MD -1.83 [-3.41 to -0.25] days	p = 0.02 [6]
New-Onset Arrhythmias	No significant difference	Not Significant	NScitation:3]

The physiological rationale includes **catecholamine-sparing**, potentially reducing adverse effects of high-dose norepinephrine like arrhythmias and immunosuppression, a concept known as **decatecholaminization** [3]. Septic shock is also associated with a **relative vasopressin deficiency**, where levels are inappropriately low for the degree of hypotension, making replacement therapy logical [6] [3].

Experimental Insights and Research Gaps

- **Concentration-Dependent Signaling:** Research indicates vasopressin induces vasoconstriction via different pathways depending on concentration. At very low (picomolar) physiological concentrations, constriction in rat mesenteric arteries depends on **protein kinase C (PKC)** and **L-type voltage-sensitive Ca²⁺ channels**. At higher (nanomolar) concentrations, it utilizes the canonical PLC pathway independent of these channels [5].
- **Research Gaps:** Despite clinical use, evidence for vasopressin's impact on patient-centered outcomes like mortality remains inconclusive [3]. Future research needs to define the optimal patient subgroups, timing, dosing, and interactions with corticosteroids [6] [3].

A Note on Experimental Protocols

The search results discuss the importance of detailed experimental protocols for reproducibility in biomedical science [7] [8]. However, they focus on the **framework for representing protocols** semantically rather than providing specific, step-by-step laboratory methods for studying vasopressin.

To find detailed wet-lab protocols (e.g., receptor binding assays, animal models of shock, measuring AQP2 translocation), I recommend searching specialized repositories like:

- **Nature Protocols**
- **Cold Spring Harbor Protocols**
- **PubMed**, using search terms like "vasopressin receptor assay protocol" or "septic shock vasopressin model"

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